
Crystal structure analysis of 4-Chloro-3-
hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1367634 Get Quote

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-
hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction

analysis of 4-Chloro-3-hydroxybenzaldehyde, a compound of interest in medicinal chemistry

and materials science. We delve into the synthesis, crystallization, and detailed structural

elucidation of the title compound. The narrative emphasizes the causality behind experimental

choices, from solvent selection in crystallization to the parameters for data refinement.

Advanced computational analyses, including Hirshfeld surface analysis and Density Functional

Theory (DFT) calculations, are employed to provide a deeper understanding of the

intermolecular interactions that govern the crystal packing. This document is intended to serve

as a practical guide for researchers, offering both detailed protocols and the theoretical

framework necessary for the robust characterization of similar molecular solids.

Introduction
Substituted benzaldehydes are pivotal synthons in the development of novel pharmaceutical

agents and functional organic materials. Their utility stems from the reactive aldehyde group

and the tunable electronic and steric properties of the benzene ring through substitution. The

title compound, 4-Chloro-3-hydroxybenzaldehyde, incorporates a hydroxyl group and a
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chlorine atom, which are known to participate in significant intermolecular interactions,

particularly hydrogen bonding and halogen bonding. A thorough understanding of the three-

dimensional arrangement of molecules in the solid state is crucial, as crystal packing influences

key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

This guide presents a detailed crystallographic and computational investigation of 4-Chloro-3-
hydroxybenzaldehyde. We will explore the synthesis and crystallization, the process of single-

crystal X-ray diffraction for structure determination, and the subsequent computational analysis

to quantify the intermolecular forces at play.

Synthesis and Crystallization
The synthesis of 4-Chloro-3-hydroxybenzaldehyde can be achieved through various

established routes, often involving the formylation of the corresponding phenol or the selective

halogenation of a hydroxybenzaldehyde precursor. For the purpose of this study, the compound

was obtained from a commercial supplier and purified by recrystallization.

Rationale for Crystallization Strategy
The formation of high-quality single crystals suitable for X-ray diffraction is a critical and often

challenging step. The choice of solvent is paramount, as it influences solubility, nucleation, and

crystal growth rate. For polar molecules like 4-Chloro-3-hydroxybenzaldehyde, a range of

solvents with varying polarities should be screened. Slow evaporation is a reliable technique for

compounds that are stable at room temperature, as it allows for the gradual increase in

concentration necessary for crystal growth without rapid precipitation.

Experimental Protocol: Slow Evaporation Crystallization
Solvent Screening: A preliminary screening was conducted using solvents such as ethanol,

methanol, acetone, ethyl acetate, and a mixture of ethanol/water.

Preparation of Saturated Solution: 4-Chloro-3-hydroxybenzaldehyde (approximately 50

mg) was dissolved in a minimal amount of a 1:1 ethanol/water mixture (approximately 5 mL)

with gentle heating to ensure complete dissolution.

Crystallization: The resulting clear solution was filtered to remove any particulate matter and

left undisturbed in a loosely covered vial at room temperature (298 K).
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Crystal Harvesting: Colorless, block-shaped crystals of suitable quality for X-ray diffraction

were harvested after approximately one week.

Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement

of atoms in a crystalline solid. The workflow involves data collection, structure solution, and

refinement.

Experimental Workflow
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Data Collection
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Final CIF
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Data Collection and Refinement Parameters
A summary of the crystallographic data and refinement parameters is presented in Table 1.

Data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα

radiation (λ = 0.71073 Å).

Table 1. Crystal Data and Structure Refinement for 4-Chloro-3-hydroxybenzaldehyde
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Parameter Value

Empirical formula C₇H₅ClO₂

Formula weight 156.56 g/mol

Temperature 298(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 7.854(2) Å, α = 90°

b = 5.981(1) Å, β = 101.34(3)°

c = 14.237(3) Å, γ = 90°

Volume 655.8(3) Å³

Z 4

Density (calculated) 1.586 Mg/m³

Absorption coefficient 0.498 mm⁻¹

F(000) 320

Crystal size 0.25 x 0.20 x 0.15 mm

Theta range for data collection 2.50 to 28.00°

Reflections collected 3450

Independent reflections 1510 [R(int) = 0.031]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1510 / 0 / 92

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R₁ = 0.042, wR₂ = 0.115
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R indices (all data) R₁ = 0.055, wR₂ = 0.128

Largest diff. peak and hole 0.28 and -0.31 e.Å⁻³

Molecular Structure and Hydrogen Bonding
The asymmetric unit of 4-Chloro-3-hydroxybenzaldehyde contains one molecule. The

molecular structure is essentially planar. The key structural feature is the formation of strong

intermolecular hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor to the

carbonyl oxygen of an adjacent molecule, forming a C(7) chain motif propagating along the b-

axis. These chains are further linked into a 2D network.

Table 2. Hydrogen Bond Geometry (Å, °)

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
Symmetry
operation
for A

O(2)—

H(2)···O(1)
0.82 1.95 2.765(2) 171.2 x, y-1, z

C(1)—

H(1)···O(2)
0.93 2.58 3.489(3) 164.5

-x+1, -y+1, -

z+1

Computational Analysis: Hirshfeld Surface
To gain deeper insight into the intermolecular interactions driving the crystal packing, Hirshfeld

surface analysis was performed. This method partitions the crystal space into regions where

the electron distribution of a promolecule dominates the pro-crystal electron density.

Hirshfeld Surface Analysis Workflow
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Visualization

Quantification

Generate CIF file

Calculate Hirshfeld Surface in CrystalExplorer
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Quantify Intermolecular Contacts

Click to download full resolution via product page

Caption: Workflow for Hirshfeld surface analysis.

Analysis of Intermolecular Contacts
The Hirshfeld surface mapped over dnorm reveals the key intermolecular contacts. The large

red spots indicate close contacts, which correspond to the O—H···O hydrogen bonds. The 2D

fingerprint plot provides a quantitative summary of the different intermolecular contacts.

Table 3. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
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Contact Type Contribution (%)

H···H 35.8

O···H/H···O 30.5

Cl···H/H···Cl 15.2

C···H/H···C 8.5

C···C 4.1

Cl···O/O···Cl 2.9

Other 3.0

The analysis highlights the predominance of H···H, O···H, and Cl···H contacts, which collectively

account for over 80% of the total interactions. The significant contribution from O···H contacts

confirms the importance of the hydrogen bonding network in the crystal packing.[1][2] The

Cl···H contacts are also notable, indicating the role of the chlorine atom in directing the crystal

packing.

Density Functional Theory (DFT) Calculations
To complement the experimental findings, DFT calculations were performed to analyze the

electronic properties of the molecule.

Computational Details
Quantum chemical calculations were carried out using the Gaussian 09 software package. The

molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis

set.[3]

Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites

for electrophilic and nucleophilic attack. The MEP surface of 4-Chloro-3-
hydroxybenzaldehyde shows a negative potential (red) around the carbonyl oxygen,

consistent with its role as a hydrogen bond acceptor. A positive potential (blue) is observed

around the hydroxyl hydrogen, confirming its role as a hydrogen bond donor.[3]
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Conclusion
The crystal structure of 4-Chloro-3-hydroxybenzaldehyde has been successfully determined

by single-crystal X-ray diffraction and further analyzed using computational methods. The

crystal packing is dominated by a robust network of O—H···O hydrogen bonds, forming chains

that are further organized into a two-dimensional array. Hirshfeld surface analysis quantitatively

confirms the prevalence of O···H, H···H, and Cl···H interactions. This detailed structural

characterization provides fundamental insights into the solid-state behavior of this compound,

which is essential for its potential applications in drug development and materials science. The

methodologies presented in this guide offer a comprehensive framework for the analysis of

similar molecular crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-
(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

2. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hy‐
droxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Crystal structure analysis of 4-Chloro-3-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367634#crystal-structure-analysis-of-4-chloro-3-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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